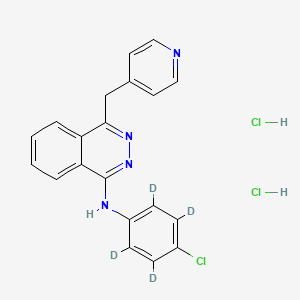![molecular formula C31H34N6O4 B12424344 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BR102375 is a novel non-thiazolidinedione (non-TZD) full agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It was identified as a potential treatment for type 2 diabetes mellitus. This compound was discovered through structure-activity relationship (SAR) efforts aimed at controlling labile metabolites using bioisosteres .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BR102375 involves multiple steps, starting from the original lead compound BR101549Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of BR102375 follows a similar synthetic route but is scaled up to meet commercial demands. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BR102375 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
BR102375 has several scientific research applications, including:
Chemistry: Used as a model compound to study PPARγ activation and its effects on gene expression.
Biology: Investigated for its role in adipogenesis and glucose uptake in cell lines.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus, showing glucose-lowering effects in diabetic rodent models.
Industry: Utilized in the development of new antidiabetic drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
BR102375 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, it activates PPARγ, leading to the transcription of genes involved in glucose uptake and adipogenesis. This activation enhances insulin sensitivity and glucose uptake in cells, thereby lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pioglitazone: A thiazolidinedione (TZD) PPARγ agonist used in the treatment of type 2 diabetes.
Rosiglitazone: Another TZD PPARγ agonist with similar therapeutic applications.
Uniqueness of BR102375
BR102375 is unique in that it is a non-TZD PPARγ full agonist, which distinguishes it from traditional TZD agonists like pioglitazone and rosiglitazone. This uniqueness lies in its different binding mode and potentially reduced side effects related to weight gain .
Propriétés
Formule moléculaire |
C31H34N6O4 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
3-[2-[4-[[2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methyl-6-oxopyrimidin-1-yl]methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C31H34N6O4/c1-6-7-12-25-32-19(2)24(17-26-33-29(36-40-26)31(3,4)5)28(38)37(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)27-34-30(39)41-35-27/h8-11,13-16H,6-7,12,17-18H2,1-5H3,(H,34,35,39) |
Clé InChI |
NFWXOLWPQYHMBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC5=NC(=NO5)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


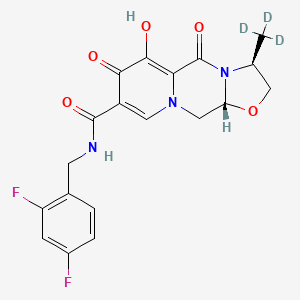


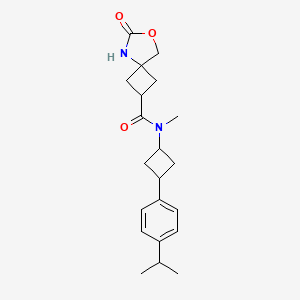
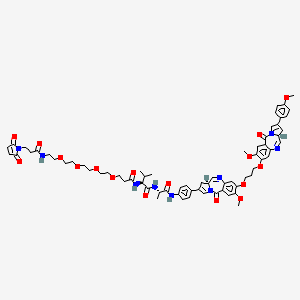
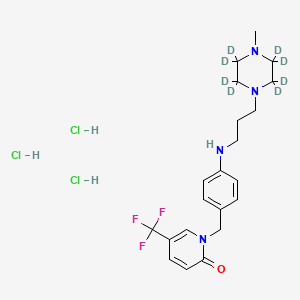

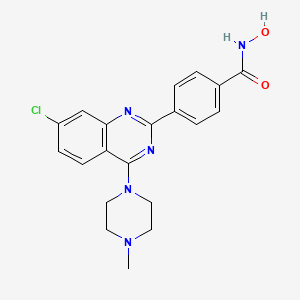
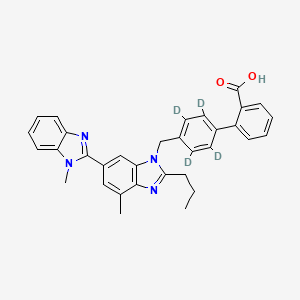

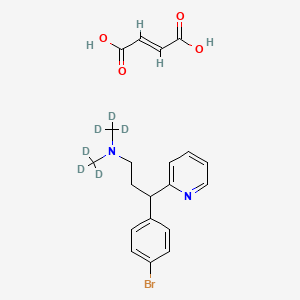
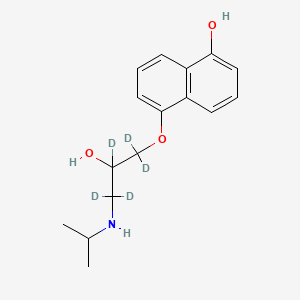
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
